molecular formula C23H22N4O2S3 B3202407 N-ethyl-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1021209-03-9

N-ethyl-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B3202407
CAS No.: 1021209-03-9
M. Wt: 482.6 g/mol
InChI Key: JXSIOZQFQXELPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a potent and selective chemical probe identified as a covalent inhibitor of the pseudokinase Her3 (ERBB3). This compound is specifically designed for investigating the neomorphic signaling functions of pseudokinases in cancer. Its mechanism of action involves a covalent interaction with a conserved cysteine residue (Cys721) located in the Her3 pseudokinase domain, leading to the suppression of Her2-Her3 heterodimerization and subsequent oncogenic signaling. Research utilizing this inhibitor has been instrumental in validating Her3 as a therapeutically actionable target in HER2-amplified and NRG1-rearranged cancers , demonstrating its utility in disrupting tumor growth and survival pathways. It serves as a critical tool for elucidating the complex biology of the ErbB receptor family and for exploring resistance mechanisms to existing tyrosine kinase inhibitor therapies. The compound is offered For Research Use Only and is intended for in vitro and in vivo preclinical studies aimed at advancing our understanding of pseudokinase-driven oncogenesis.

Properties

IUPAC Name

N-ethyl-2-[(6-methyl-7-oxo-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S3/c1-4-26(17-12-8-9-15(2)13-17)18(28)14-31-22-24-20-19(21(29)25(22)3)32-23(30)27(20)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSIOZQFQXELPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C)SC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential therapeutic applications. The thiazole and pyrimidine moieties in its structure suggest a range of biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Thiazolo[4,5-d]pyrimidine core : Known for various pharmacological properties.
  • Sulfanylidene groups : May enhance interaction with biological targets.

Biological Activity Overview

The biological activities of this compound are explored through various studies. Key findings include:

Antibacterial Activity

Research indicates that compounds with thiazole and pyrimidine structures exhibit significant antibacterial effects. In comparative studies:

  • Broad-spectrum activity : Compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values comparable to standard antibiotics like Ciprofloxacin and Rifampicin .
CompoundMIC (µg/mL)Target Bacteria
5f50Mycobacterium smegmatis
5d25Escherichia coli
5g30Staphylococcus aureus

Anticancer Activity

The thiazolo[4,5-d]pyrimidine derivatives have been studied for their anticancer potential:

  • Cytotoxicity : Several analogs showed promising cytotoxic effects against various cancer cell lines (e.g., HT-29 colorectal cancer cells).
  • Mechanism of action : The presence of electron-withdrawing groups on the phenyl ring has been associated with increased potency against cancer cells .

Case Studies

  • Study on Thiazolo Derivatives : A series of thiazolo derivatives were synthesized and evaluated for their antibacterial and anticancer activities. The study found that modifications in the phenyl ring significantly influenced the biological activity .
    • Results : Compounds with electron-withdrawing substituents exhibited enhanced activity compared to those with electron-donating groups.
  • Antitubercular Activity Assessment : In another study focusing on thiazole derivatives, some compounds demonstrated significant antitubercular activity against Mycobacterium smegmatis, highlighting the potential of these compounds in treating resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thiazolo[4,5-d]pyrimidin vs. Benzothiazole Derivatives
  • Patent Compounds (EP3 348 550A1) : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core with a trifluoromethyl group. The electron-withdrawing CF₃ group may improve metabolic stability compared to the target compound’s methylphenyl group .
Tetrahydrofuran Sulfamoyl Analogs
  • Compound 3 (Molecules, 2013) : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide contains a tetrahydrofuran sulfamoyl group. Its flexible oxolane ring contrasts with the target’s rigid thiazolo-pyrimidin system, likely affecting solubility and target selectivity .

Substituent Effects

Compound Core Structure Key Substituents Molecular Weight (Da) Notable Features
Target Compound Thiazolo[4,5-d]pyrimidin N-ethyl, N-(3-methylphenyl), sulfanyl ~534.6* High rigidity, dual sulfur motifs
N-(6-CF₃-benzothiazole-2-yl)-2-phenylacetamide Benzothiazole CF₃, phenyl ~354.3 Enhanced metabolic stability
Compound 3 Tetrahydrofuran sulfamoyl Oxolane, sulfamoyl 298.34 Flexible backbone, polar groups

*Calculated based on molecular formula.

  • Sulfur Groups : The target compound’s dual sulfur atoms (sulfanylidene and sulfanyl) may confer redox activity or metal-binding capacity, unlike the single sulfamoyl group in Compound 3 .

Physicochemical and Pharmacokinetic Inferences

  • Solubility : The target’s rigid, hydrophobic core may reduce aqueous solubility compared to Compound 3’s polar sulfamoyl group .
  • Bioavailability : The N-ethyl and 3-methylphenyl groups likely increase logP values, favoring membrane permeability but risking CYP450-mediated metabolism .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions, including the formation of the thiazolo[4,5-d]pyrimidine core and subsequent sulfanyl-acetamide functionalization. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., nucleophilic substitutions) require gradual reagent addition at 0–5°C to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sulfanyl group introduction .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from byproducts .
  • Analytical validation : LC-MS and 1H^1H-NMR verify intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of techniques is essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and detect stereochemical anomalies (e.g., diastereomer formation) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula accuracy (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm1^{-1}) and sulfanyl (C-S, ~600 cm1^{-1}) .

Q. How can researchers design preliminary biological assays to screen this compound for kinase inhibition activity?

Initial screening should focus on:

  • Target selection : Prioritize kinases with structural homology to CDKs (cyclin-dependent kinases), as thiazolo-pyrimidine derivatives often inhibit these .
  • Assay conditions : Use fluorescence-based ADP-Glo™ assays at physiologically relevant ATP concentrations (1–10 µM) to detect competitive binding .
  • Dose-response curves : Test concentrations from 0.1–100 µM to calculate IC50_{50} values. Include staurosporine as a positive control .

Q. What strategies mitigate solubility challenges during in vitro testing of this compound?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS with 0.01% Tween-80 to prevent aggregation .
  • pH adjustment : For ionizable groups, buffer solutions (pH 7.4) enhance aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or cyclodextrins improves bioavailability for cell-based assays .

Q. How can researchers validate the stability of this compound under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Lyophilization : Store lyophilized powder at -80°C under argon to prevent oxidation of sulfanyl groups .

Advanced Research Questions

Q. What computational methods are recommended to elucidate the binding mechanism of this compound with kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK2/cyclin E (PDB: 1H1S). Focus on hydrogen bonding with hinge regions (e.g., Glu81) and hydrophobic contacts with the phenyl group .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .
  • Free-energy calculations : Apply MM/GBSA to predict ΔGbind_{bind} and correlate with experimental IC50_{50} values .

Q. How should researchers resolve contradictory data in pharmacological assays (e.g., varying IC50_{50} across cell lines)?

  • Assay standardization : Ensure consistent ATP concentrations, incubation times, and cell passage numbers .
  • Off-target profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) to identify polypharmacology effects .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Resolve the structure using SHELXL for refinement, focusing on sulfur atom positioning and π-π stacking of the phenyl group .
  • Cambridge Structural Database (CSD) analysis : Compare bond lengths/angles with analogous thiazolo-pyrimidines (e.g., CSD refcode: GUVXUO) to validate geometry .

Q. How can structure-activity relationship (SAR) studies optimize the potency of this compound?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-phenyl position to enhance kinase affinity .
  • Sulfanyl substitution : Replace the acetamide group with urea or carbamate to improve solubility without sacrificing binding .
  • Bioisosteric replacement : Substitute the thiazolo ring with triazolo-pyrimidine to assess impact on selectivity .

Q. What strategies address non-covalent interactions influencing the compound’s supramolecular assembly in solid-state formulations?

  • Hirshfeld surface analysis : Quantify intermolecular forces (e.g., C-H···O, π-π) using CrystalExplorer to guide co-crystal design .
  • Co-crystallization agents : Screen with carboxylic acids (e.g., fumaric acid) to enhance stability via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.